molecular formula C10H10O5 B8798927 3-(Acetyloxy)-4-methoxybenzoic acid CAS No. 60444-56-6

3-(Acetyloxy)-4-methoxybenzoic acid

Cat. No. B8798927
CAS RN: 60444-56-6
M. Wt: 210.18 g/mol
InChI Key: ZOIQMOPABGFDGI-UHFFFAOYSA-N
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Patent
US06492403B1

Procedure details

To a suspension of 600 mg (3.57 mmol) of 3-hydroxy-4-methoxybenzoic acid (Aldrich Chemical Company, Milwaukee, Wis.) in 5 mL of anhyd CH2Cl2 was added 1.31 mL (7.50 mmol) of N,N-diisopropylethylamine and the mixture stirred until homogeneous (ca. 5 min). Acetyl chloride (305 μL, 4.28 mmol) was added dropwise over 2 min followed by 2.0 mg ((0.016 mmol) of 4-dimethylaminopyridine. After stirring at room temperature for 1 h, the mixture was poured into 50 mL of EtOAc and washed with 1 M HCl (3×25 mL). The organic phase was extracted with saturated NaHCO3 (6×15 mL) and the combined extracts saturated with solid NaCl and acidified to pH 2 with conc HCl. The resulting suspension was extracted with EtOAc (3×20 mL) and the combined extracts were dried over Na2SO4 and concentrated in vacuo to afford the title compound as a light beige powder (463 mg, 62%). 1H-NMR (300 MHz, CDCl3) δ8.00 (dd, 1H, J=8.7, 2.0 Hz), 7.79 (d, 1H, 2.0 Hz), 7.00 (d, 1H, 8.7 Hz), 3.91 (s, 3H), and 2.34 (s, 3H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.31 mL
Type
reactant
Reaction Step Two
Quantity
305 μL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
0.016 mmol
Type
catalyst
Reaction Step Five
Yield
62%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([OH:7])=[O:6].C(N(CC)C(C)C)(C)C.[C:22](Cl)(=[O:24])[CH3:23].CCOC(C)=O>C(Cl)Cl.CN(C)C1C=CN=CC=1>[C:22]([O:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[C:5]([OH:7])=[O:6])(=[O:24])[CH3:23]

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1OC
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.31 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
305 μL
Type
reactant
Smiles
C(C)(=O)Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
CCOC(=O)C
Step Five
Name
Quantity
0.016 mmol
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred until homogeneous (ca. 5 min)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 1 h
Duration
1 h
WASH
Type
WASH
Details
washed with 1 M HCl (3×25 mL)
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with saturated NaHCO3 (6×15 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting suspension was extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(=O)OC=1C=C(C(=O)O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 463 mg
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.